Ethyl 4-(2,4-difluorophenyl)-3-oxobutanoate
Overview
Description
Ethyl 4-(2,4-difluorophenyl)-3-oxobutanoate is an organic compound with a molecular weight of 256.21 . Its IUPAC name is ethyl 4-(2,4-difluorophenyl)-2,4-dioxobutanoate .
Molecular Structure Analysis
The InChI code for Ethyl 4-(2,4-difluorophenyl)-3-oxobutanoate is 1S/C12H10F2O4/c1-2-18-12(17)11(16)6-10(15)8-4-3-7(13)5-9(8)14/h3-5H,2,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
Ethyl 4-(2,4-difluorophenyl)-3-oxobutanoate is a powder at room temperature . The storage temperature is normal .Scientific Research Applications
Synthesis of Trifluoromethyl Heterocycles
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, demonstrates significant versatility as an intermediate in synthesizing various trifluoromethyl heterocycles, including oxazoles, thiazoles, and imidazoles. Such compounds are synthesized through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, highlighting the compound's utility in creating diverse chemical structures (Honey et al., 2012).
Role in Eth
ylene BiosynthesisResearch on a similar compound, 4-methylthio-2-oxobutanoate, indicates its role as a putative intermediate in the biosynthesis of ethylene from methionine. Identified in various microbial cultures, this compound underscores the biochemical pathways in which related oxobutanoates may play a crucial role (Billington et al., 1979).
Development of Novel Pyrazole Derivatives
The synthesis of novel pyrazole derivatives using ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, a derivative of the compound , has been documented. This process involves Knoevenagel and cyclocondensation reactions, emphasizing the compound's relevance in synthesizing structurally diverse pyrazoles (Naveen et al., 2021).
properties
IUPAC Name |
ethyl 4-(2,4-difluorophenyl)-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O3/c1-2-17-12(16)7-10(15)5-8-3-4-9(13)6-11(8)14/h3-4,6H,2,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVDTTMSWABICA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=C(C=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2,4-difluorophenyl)-3-oxobutanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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